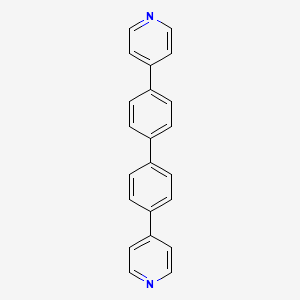

4,4'-Di(4-pyridyl)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPRBPQDPHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4'-Di(4-pyridyl)biphenyl chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties, experimental protocols, and key applications of 4,4'-Di(4-pyridyl)biphenyl, a versatile heterocyclic compound. Its rigid, linear structure and terminal nitrogen atoms make it a valuable building block in supramolecular chemistry and materials science.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine, is a crystalline solid.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | [1] |

| Synonyms | 4,4'-Bis(4-pyridyl)biphenyl, 4,4'-di(pyridin-4-yl)-1,1'-biphenyl | [1] |

| CAS Number | 319430-87-0 | |

| Molecular Formula | C22H16N2 | [1] |

| Molecular Weight | 308.38 g/mol | |

| Appearance | White to yellow or orange crystalline powder | |

| Melting Point | 308 °C | |

| Boiling Point | 533.0 ± 35.0 °C (Predicted) | |

| pKa | 5.63 ± 0.10 (Predicted) | |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 4.7 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| InChIKey | RERPRBPQDPHWCZ-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2]

Key Experiment: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol describes a representative synthesis of this compound from 4,4'-dihalobiphenyl and a pyridineboronic acid derivative.

Methodology:

-

Reactant Preparation: In a reaction vessel, 4,4'-dibromobiphenyl (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (4 equivalents) are combined in a solvent mixture, typically composed of toluene, ethanol, and water.

-

Catalyst Addition: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents), is added to the mixture. The use of a phosphine ligand is crucial, though care must be taken to control for potential impurities derived from the ligand itself in the final product.[3]

-

Reaction Conditions: The vessel is purged with an inert gas (e.g., argon or nitrogen), sealed, and heated with vigorous stirring. The reaction is typically maintained at a reflux temperature of 80-100°C for 24-48 hours.

-

Workup and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[4][5]

-

Mass Spectrometry: Provides confirmation of the molecular weight.

-

FT-IR Spectroscopy: Used to identify characteristic functional group vibrations.

Applications in Research and Development

The unique structural attributes of this compound make it a highly sought-after component in materials science, particularly in the construction of porous crystalline materials.

1. Ligand in Metal-Organic Frameworks (MOFs)

MOFs are a class of porous polymers constructed from metal ions or clusters linked together by organic ligands. The rigid, linear geometry of this compound makes it an ideal "strut" or "linker" in MOF synthesis.[6] The terminal pyridine groups readily coordinate with various transition metals, enabling the formation of robust, three-dimensional networks with tunable pore sizes and high surface areas.[7][8]

These MOFs are under intensive investigation for applications including:

-

Gas Storage and Separation: The defined pore environment allows for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.[6]

-

Catalysis: The framework can act as a heterogeneous catalyst, with active sites located on the metal nodes or the organic linkers.[5]

-

Drug Delivery: The porous structure can be loaded with therapeutic agents, offering potential for controlled-release formulations.[8]

2. Supramolecular Assembly and Coordination Polymers

Beyond MOFs, this compound is used to build a variety of coordination polymers and discrete supramolecular assemblies.[9] Its ability to bridge two metal centers leads to the formation of one-dimensional chains, two-dimensional sheets, and intricate three-dimensional structures.[10] The properties of these materials are dictated by the choice of metal ion, the reaction stoichiometry, and the presence of other coordinating ligands.[9][11]

While direct applications in drug development for this compound itself are not prominent, the broader class of biphenyl derivatives is significant in medicinal chemistry. For instance, biphenyl scaffolds are found in phosphodiesterase 4 (PDE4) inhibitors, highlighting the importance of the biaryl motif in designing pharmacologically active molecules. The principles used to synthesize and functionalize this compound are therefore highly relevant to drug discovery and development processes.

References

- 1. This compound | C22H16N2 | CID 15522155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-Di(4-pyridyl)biphenyl (CAS Number: 319430-87-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,4'-Di(4-pyridyl)biphenyl, with the CAS number 319430-87-0, is a rigid, nitrogen-containing organic ligand. Its unique structural properties make it a valuable building block in the fields of supramolecular chemistry and materials science. This document provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental details and quantitative data.

| Property | Value | Reference |

| CAS Number | 319430-87-0 | [1] |

| Molecular Formula | C22H16N2 | [1] |

| Molecular Weight | 308.38 g/mol | [1] |

| IUPAC Name | 4-[4-(4-pyridyl)phenyl]pyridine | [1] |

| Synonyms | 4,4'-Bis(4-pyridyl)biphenyl, 4,4'-(4,4'-Biphenyldiyl)dipyridine | [1] |

| Appearance | White to yellow to orange powder or crystals | |

| Melting Point | 308 °C |

Synthesis and Purification

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance.[2][3] Purification is typically achieved through recrystallization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

Materials:

-

4,4'-Dibromobiphenyl

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 4,4'-dibromobiphenyl (1.0 mmol), 4-pyridylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a mixture of toluene (10 mL), ethanol (5 mL), and water (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Recrystallization

The choice of solvent is crucial for effective purification by recrystallization.[4][5] A mixed solvent system, such as ethanol/water, is often effective for compounds like this compound.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Heat the solution to boiling.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Spectroscopic Data

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | δ 7.5-8.8 ppm: Aromatic protons of the biphenyl and pyridyl rings. Protons on the pyridyl rings are expected to be deshielded and appear at a higher chemical shift compared to the biphenyl protons. |

| ¹³C NMR | δ 120-155 ppm: Aromatic carbons. Carbons attached to nitrogen in the pyridyl rings will be in the lower field region. |

| FT-IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretching. ~1600, 1500, 1400: Aromatic C=C and C=N stretching vibrations. ~800-850: Out-of-plane C-H bending, indicative of para-substitution. |

| UV-Vis (in EtOH) | λmax ~250-300 nm: π → π* transitions of the conjugated aromatic system. |

Applications

The rigid and linear structure of this compound, along with the presence of nitrogen atoms in the pyridyl groups, makes it an excellent ligand for the construction of various functional materials.

Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the synthesis of MOFs.[6][7][8][9][10] These crystalline porous materials have applications in gas storage, separation, and catalysis. The synthesis of MOFs typically involves solvothermal or hydrothermal methods.

Experimental Protocol: Solvothermal Synthesis of a MOF

This is a general protocol for the synthesis of a MOF using this compound as a linker.

Materials:

-

This compound

-

A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO3)2·6H2O)

-

A dicarboxylic acid co-linker (e.g., Terephthalic acid)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a Teflon-lined stainless steel autoclave, dissolve the metal salt (e.g., 0.5 mmol) and the dicarboxylic acid co-linker (e.g., 0.5 mmol) in DMF (10 mL).

-

Add this compound (0.5 mmol) to the solution.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool down to room temperature slowly.

-

The resulting crystalline product is collected by filtration, washed with fresh DMF, and then with a more volatile solvent like ethanol.

-

The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

Workflow for MOF Synthesis:

Caption: General workflow for the solvothermal synthesis of a MOF.

Organic Light-Emitting Diodes (OLEDs)

The conjugated biphenyl core in this compound suggests its potential application in organic electronics, such as OLEDs.[11][12][13] Biphenyl derivatives are known to be efficient materials for various layers in OLED devices. While specific performance data for this compound in OLEDs is not extensively reported, its structural analogues have shown promising results.

Experimental Setup for OLED Fabrication and Characterization: A typical OLED device is fabricated by sequential vacuum deposition of different organic layers and a metal cathode onto an indium tin oxide (ITO) coated glass substrate. The device structure could be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML, potentially containing this compound as a host or emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

The performance of the OLED is characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Metal Ion Sensing

The pyridyl groups in this compound can act as binding sites for metal ions.[14][15] This property makes it a candidate for the development of chemical sensors for the detection of specific metal ions. The binding of a metal ion can lead to a change in the photophysical properties of the molecule, such as its fluorescence, which can be used as a sensing signal.

Experimental Protocol for Metal Ion Sensing:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffer solution).

-

Prepare stock solutions of various metal ions of interest.

-

In a cuvette, place the solution of this compound.

-

Record the initial fluorescence spectrum of the solution.

-

Titrate the solution with a specific metal ion solution, recording the fluorescence spectrum after each addition.

-

A significant change in the fluorescence intensity or a shift in the emission wavelength upon addition of a particular metal ion indicates a sensing event.

-

The selectivity of the sensor can be tested by repeating the experiment with other metal ions.

Logical Diagram for Metal Ion Sensing:

Caption: Principle of metal ion detection using this compound.

References

- 1. This compound | C22H16N2 | CID 15522155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. researchgate.net [researchgate.net]

- 7. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]

4,4'-Di(4-pyridyl)biphenyl molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,4'-Di(4-pyridyl)biphenyl. This organic compound is of significant interest in materials science and coordination chemistry due to its rigid structure and the presence of nitrogen-containing pyridyl groups.

Molecular Structure and Formula

This compound is an organic compound featuring a central biphenyl core with two pyridyl groups attached at the 4 and 4' positions.[1][2] Its chemical structure imparts considerable rigidity and stability to the molecule.[2]

Molecular Formula: C₂₂H₁₆N₂[1][2][3]

IUPAC Name: 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine[1][3]

Synonyms: 4,4'-bis(4-pyridyl)biphenyl, 4,4'-di(pyridin-4-yl)-1,1'-biphenyl[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 308.38 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 308 °C |

| CAS Number | 319430-87-0 |

Synthesis of this compound

The synthesis of this compound can be achieved through various cross-coupling reactions. A prevalent method is the Suzuki-Miyaura cross-coupling reaction, which is known for its high yields and tolerance of a wide range of functional groups. This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4,4'-dibromobiphenyl with 4-pyridylboronic acid.

Materials:

-

4,4'-Dibromobiphenyl

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4'-dibromobiphenyl (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Generalized workflow for the synthesis of this compound.

Applications

The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development:

-

Coordination Chemistry: It is frequently used as an organic ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4]

-

Organic Electronics: The presence of the pyridyl groups suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[2]

-

Sensor Materials: The pyridyl groups can act as chelating agents, making it a candidate for the development of sensors for specific metal ions.[2]

-

Supramolecular Chemistry: Its rigid biphenyl core and the hydrogen bonding capabilities of the pyridyl groups are of interest in the field of supramolecular chemistry.[2]

References

An In-depth Technical Guide to 4,4'-Di(4-pyridyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di(4-pyridyl)biphenyl is a rigid, nitrogen-containing aromatic compound that has garnered significant interest in the fields of materials science and supramolecular chemistry. Its linear structure, featuring a central biphenyl core flanked by two pyridyl rings, makes it an excellent building block for the construction of extended molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and a discussion of its relevance, or lack thereof, in the context of drug development and biological signaling.

Nomenclature and Synonyms

The systematic naming and various synonyms for this compound are crucial for accurate identification in literature and chemical databases.

| Preferred Name | This compound |

| IUPAC Name | 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine |

| CAS Number | 319430-87-0 |

| Synonyms | 4,4'-Bis(4-pyridyl)biphenyl |

| 4,4'-di(pyridin-4-yl)-1,1'-biphenyl | |

| Pyridine, 4,4'-[1,1'-biphenyl]-4,4'-diylbis- | |

| 4,4'-(4,4'-Biphenyldiyl)dipyridine |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C22H16N2 | [1] |

| Molecular Weight | 308.38 g/mol | [2] |

| Melting Point | 308 °C | [2] |

| Boiling Point (Predicted) | 533.0 ± 35.0 °C | |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.63 ± 0.10 | |

| LogP (Predicted) | 5.47760 | |

| Solubility | Insoluble in water; soluble in some organic solvents. |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Synthetic Scheme

The synthesis typically involves the coupling of 4,4'-dibromobiphenyl with a 4-pyridylboronic acid derivative, or conversely, the coupling of a biphenyl-4,4'-diboronic acid derivative with a 4-halopyridine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for Suzuki-Miyaura couplings of similar compounds.[3][4] Optimization of reaction conditions may be necessary.

Materials:

-

4,4'-Dibromobiphenyl

-

4-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dibromobiphenyl (1.0 eq) and 4-pyridylboronic acid (2.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Add an aqueous solution of potassium carbonate (2 M, 4.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess purity.

Applications in Materials Science

The primary application of this compound is as a linear, ditopic organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[5] The nitrogen atoms on the pyridyl groups act as coordination sites for metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.

Relevance to Drug Development and Biological Signaling

A thorough review of the scientific literature reveals a significant lack of studies on the direct biological activity or pharmacological profile of this compound. While the broader class of bipyridine and pyridine-containing compounds has been extensively explored in medicinal chemistry, this specific molecule does not appear to be a focus of drug discovery efforts.[6][7][8]

-

No Reported Biological Activity: There are no significant reports of this compound being investigated as an active pharmaceutical ingredient or showing notable cytotoxicity, anticancer, or other therapeutic activities.[9]

-

No Known Signaling Pathway Involvement: The compound is not known to modulate any specific biological signaling pathways.

-

Focus on Related, More Functionalized Derivatives: Research into the biological activity of biphenyl-pyridyl scaffolds is typically focused on more functionalized derivatives. For instance, studies have shown that iodinated 4,4'-bipyridines exhibit antiproliferative activity against melanoma cell lines.[8] Other research has explored different biphenyl-pyridine cores as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy. However, these molecules have different substitution patterns and functional groups compared to this compound.

The lack of reported biological activity for this compound suggests that its physicochemical properties may not be optimal for interaction with biological targets. Its rigid, planar structure and relatively low solubility in aqueous media may limit its bioavailability and ability to bind to protein active sites.

Caption: Logical relationship of this compound's application areas.

Conclusion

This compound is a well-characterized organic compound with a straightforward synthesis via Suzuki-Miyaura coupling. Its primary utility lies in the realm of materials science, where its rigid, linear geometry makes it a valuable component for the construction of crystalline, porous materials. For professionals in drug development, it is important to note the current absence of significant published data on the biological activity or pharmacological relevance of this specific molecule. While the broader bipyridine scaffold is of considerable interest in medicinal chemistry, future research would be required to determine if this compound or its derivatives could have any therapeutic potential.

References

- 1. This compound | C22H16N2 | CID 15522155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]

Luminescent Properties of 4,4'-Di(4-pyridyl)biphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4,4'-Di(4-pyridyl)biphenyl constitute a class of conjugated organic molecules that have garnered significant interest for their intriguing luminescent properties. This core structure, featuring a central biphenyl unit flanked by two pyridyl rings, offers a versatile platform for the development of novel fluorophores. The electronic characteristics and, consequently, the photophysical behavior of these molecules can be finely tuned through strategic substitution on both the biphenyl and pyridyl moieties. This technical guide provides an in-depth overview of the synthesis, luminescent properties, and experimental characterization of these compounds, tailored for professionals in research and development.

Structure-Luminescence Relationships

The luminescent properties of this compound derivatives are intrinsically linked to their molecular structure. The extended π-conjugation across the biphenyl and pyridyl rings typically results in absorption in the ultraviolet (UV) region and fluorescence in the visible spectrum. The nature and position of substituents play a crucial role in modulating the electronic transitions and, therefore, the observed photophysical parameters.

Generally, the introduction of electron-donating groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) groups leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, the incorporation of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups tends to cause a hypsochromic (blue) shift or quenching of fluorescence, resulting from the lowering of the lowest unoccupied molecular orbital (LUMO) energy level.

Quantitative Photophysical Data

The following table summarizes representative, illustrative photophysical data for a series of hypothetically substituted this compound derivatives in a common organic solvent such as dichloromethane. This data is intended to provide a comparative overview of the expected trends based on substitution patterns.

| Compound ID | Substituent (R) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| DPB-H | H (unsubstituted) | 305 | 380 | 0.65 | 2.1 |

| DPB-NH2 | 2',2''-di-NH2 | 340 | 450 | 0.85 | 3.5 |

| DPB-OCH3 | 2',2''-di-OCH3 | 325 | 420 | 0.78 | 2.8 |

| DPB-CH3 | 2',2''-di-CH3 | 315 | 400 | 0.70 | 2.5 |

| DPB-F | 2',2''-di-F | 300 | 375 | 0.60 | 1.9 |

| DPB-CN | 2',2''-di-CN | 295 | 365 | 0.45 | 1.5 |

| DPB-NO2 | 2',2''-di-NO2 | 290 | - | ~0.01 | <0.1 |

Note: This data is illustrative and intended to demonstrate general trends. Actual experimental values may vary.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of these derivatives is the Suzuki cross-coupling reaction.

Materials:

-

4,4'-Dibromobiphenyl (or a substituted analogue)

-

4-Pyridylboronic acid (or a substituted analogue)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., Toluene, Dimethylformamide, 1,4-Dioxane)

-

Water

Procedure:

-

To a reaction vessel, add 4,4'-dibromobiphenyl (1 equivalent), the desired 4-pyridylboronic acid (2.2 equivalents), a palladium catalyst (0.01-0.05 equivalents), and a base (3-4 equivalents).

-

Add a mixture of the chosen organic solvent and water (typically in a 3:1 to 5:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., Ethyl acetate, Dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, Cyclohexane).

-

Procedure: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M). Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer.

-

Solvent: Spectroscopic grade solvent.

-

Procedure:

-

Prepare a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Excite the sample at its λ_abs.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is determined.

-

To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical experimental conditions. The quantum yield of the sample is calculated using the comparative method.

-

Fluorescence Lifetime Measurement:

-

Instrument: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

The fluorescence decay profile is recorded.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

Caption: Influence of substituents on the luminescent properties of the this compound core.

In-Depth Technical Guide on the Thermal Stability of 4,4'-Di(4-pyridyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Di(4-pyridyl)biphenyl, a key building block in supramolecular chemistry, materials science, and pharmaceutical development. Understanding the thermal properties of this compound is critical for its application in the synthesis of robust metal-organic frameworks (MOFs), coordination polymers, and thermally stable organic materials.

Core Thermal Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.38 g/mol |

| Melting Point | >300 °C |

| Decomposition Temperature (Td) | Data not available in cited sources. However, related biphenyl compounds can exhibit decomposition temperatures in the range of 400-460 °C. |

Note: The melting point is sourced from a commercial supplier and may represent a decomposition point due to the high temperature.

Experimental Protocols

The thermal stability of this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these analyses, based on methodologies applied to similar aromatic heterocyclic compounds.[1][2][3]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere, typically flowing nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[1][2]

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Td) is determined from this curve, often defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is used.

-

Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from 25 °C to a temperature above the expected melting point (e.g., 350 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

-

Heat again to the final temperature at 10 °C/min.

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as valleys. The peak temperature of an endotherm is taken as the melting point (Tm).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow: Thermal Analysis

References

- 1. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal and Emission Properties of a Series of Lanthanides Complexes with N-Biphenyl-Alkylated-4-Pyridone Ligands: Crystal Structure of a Terbium Complex with N-Benzyl-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Spectroscopic Profile of 4,4'-Di(4-pyridyl)biphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Di(4-pyridyl)biphenyl, a key building block in supramolecular chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Introduction

This compound, with the chemical formula C₂₂H₁₆N₂, is a rigid, linear molecule that has garnered significant interest as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its bifunctional nature, arising from the two terminal pyridine rings, allows it to bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The biphenyl core provides rigidity and potential for interesting photophysical properties. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectra are expected to show signals corresponding to the aromatic protons and carbons of the biphenyl and pyridyl rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.70 | Doublet | 4H | Protons ortho to Pyridyl Nitrogen |

| ~7.85 | Doublet | 4H | Protons meta to Pyridyl Nitrogen |

| ~7.80 | Doublet | 4H | Protons ortho to the Pyridyl substituent on the Biphenyl ring |

| ~7.70 | Doublet | 4H | Protons meta to the Pyridyl substituent on the Biphenyl ring |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | Carbons ortho to Pyridyl Nitrogen |

| ~145.0 | Quaternary Carbon of the Pyridyl ring attached to the Biphenyl ring |

| ~140.0 | Quaternary Carbons of the Biphenyl ring attached to the Pyridyl rings |

| ~139.0 | Quaternary Carbons of the Biphenyl ring (internal) |

| ~128.0 | Carbons of the Biphenyl ring |

| ~127.5 | Carbons of the Biphenyl ring |

| ~121.5 | Carbons meta to Pyridyl Nitrogen |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic C-H and C=C/C=N bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1600-1580 | Strong | Aromatic C=C and C=N stretching (pyridyl ring) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching (biphenyl ring) |

| 850-800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Due to the extended π-conjugated system of this compound, it is expected to absorb in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |

| ~280-300 | High | Common organic solvents (e.g., CH₂Cl₂, THF) | π → π* transitions of the conjugated system |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M).

Instrumentation and Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the spectrum over a wavelength range of approximately 200-600 nm.

-

The instrument will automatically subtract the solvent absorbance.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization.

Caption: Relationship between techniques and information.

An In-depth Technical Guide to 4,4'-Di(4-pyridyl)biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di(4-pyridyl)biphenyl is a versatile organic ligand extensively utilized in the fields of crystal engineering, materials science, and supramolecular chemistry. Its rigid, linear geometry and the presence of terminal pyridyl groups make it an exceptional building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This technical guide provides a comprehensive overview of the synthesis, structural features, and key applications of this compound, with a focus on its crystal structure and the experimental protocols for its preparation. While this molecule is a cornerstone in materials synthesis, it is not typically associated with direct involvement in biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and application.

| Property | Value |

| Molecular Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.38 g/mol |

| IUPAC Name | 4,4'-bis(pyridin-4-yl)-1,1'-biphenyl |

| CAS Number | 319430-87-0 |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | >300 °C |

| Solubility | Generally insoluble in water, soluble in some organic solvents like DMSO and DMF upon heating. |

Crystal Structure

As of the latest literature review, a definitive, publicly accessible single-crystal X-ray diffraction structure of the free, unbound this compound ligand has not been widely reported. The molecule's high melting point and limited solubility in common solvents suitable for single crystal growth present significant challenges to obtaining crystals of sufficient quality for diffraction studies.

However, the molecular structure and conformation of this compound are well-established through its numerous co-crystal structures within metal-organic frameworks and coordination polymers. In these structures, the molecule typically adopts a planar or near-planar conformation, with the dihedral angle between the two phenyl rings of the biphenyl core being close to zero. The terminal pyridyl rings are often co-planar or slightly twisted with respect to the biphenyl unit. This linearity is a key feature that dictates the formation of extended, porous networks in its coordination complexes.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

4,4'-Dibromobiphenyl

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dried Schlenk flask under a nitrogen atmosphere, add 4,4'-dibromobiphenyl (1.0 mmol), 4-pyridylboronic acid (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add potassium carbonate (3.0 mmol) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL).

-

The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed sequentially with water and a small amount of cold ethanol to remove inorganic salts and unreacted starting materials.

-

The crude product is dried under vacuum.

Purification by Recrystallization

Solvent Selection:

A suitable solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For this compound, a mixed solvent system such as dimethylformamide (DMF)/ethanol or dimethyl sulfoxide (DMSO)/methanol can be effective.

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot DMF or DMSO.

-

The hot solution is filtered to remove any insoluble impurities.

-

Hot ethanol or methanol is slowly added to the filtrate until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature, during which time crystals will form.

-

The mixture is then placed in an ice bath to maximize crystal precipitation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol or methanol, and dried under vacuum.

Visualizations

Synthesis Workflow

An In-depth Technical Guide to the Solubility of 4,4'-Di(4-pyridyl)biphenyl in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Di(4-pyridyl)biphenyl, a key building block in the development of functional materials, including metal-organic frameworks (MOFs) and supramolecular polymers. An understanding of its solubility is critical for its synthesis, purification, and application in various research and development activities. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments based on the behavior of structurally similar compounds and provides detailed, adaptable experimental protocols for determining its solubility.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₂₂H₁₆N₂ and a molecular weight of approximately 308.38 g/mol . Its structure, featuring a rigid biphenyl core flanked by two polar pyridine rings, dictates its solubility profile. The presence of nitrogen atoms in the pyridine rings allows for potential hydrogen bonding with protic solvents, while the large, nonpolar biphenyl backbone contributes to its solubility in organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely Soluble to Highly Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar character. Similar bipyridine derivatives show good solubility in DMSO and DMF.[1] |

| Polar Protic Solvents | Ethanol, Methanol | Sparingly to Moderately Soluble | The pyridine nitrogens can act as hydrogen bond acceptors, but the large hydrophobic biphenyl core may limit solubility. Bipyridines are known to be soluble in ethanol.[2] |

| Non-Polar Aromatic Solvents | Toluene, Benzene | Sparingly to Moderately Soluble | The non-polar biphenyl structure should interact favorably with aromatic solvents through π-π stacking. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents can dissolve a range of organic compounds, but the polarity of the pyridine rings might limit high solubility. Chloroform is a known solvent for some bipyridine derivatives.[1] |

| Non-Polar Aliphatic Solvents | Hexane, Heptane | Likely Insoluble | The significant polarity of the pyridine rings makes solubility in non-polar aliphatic solvents unlikely. |

| Aqueous Solvents | Water | Likely Insoluble | The large, hydrophobic biphenyl backbone is expected to dominate, leading to very low water solubility. Bipyridines generally have limited water solubility.[2] The basic nature of the pyridine rings suggests that solubility may increase in acidic aqueous solutions due to salt formation. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following are detailed methodologies that can be adapted for determining the solubility of this compound.

1. Isothermal Equilibrium (Shake-Flask) Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

-

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

-

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any undissolved microparticles, immediately filter the solution using a syringe filter that is compatible with the solvent.

-

Quantification:

-

HPLC Method: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution by HPLC to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, dilute the filtered solution with the solvent to a concentration that falls within the linear range of the Beer-Lambert law. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a calibration curve.

-

-

Data Analysis: Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

-

2. Gravimetric Method

This is a simpler, though potentially less precise, method suitable for non-volatile solutes.

-

Materials:

-

Same as the Isothermal Equilibrium Method, excluding the HPLC or UV-Vis spectrophotometer.

-

Pre-weighed, solvent-resistant containers (e.g., glass vials).

-

Vacuum oven or desiccator.

-

-

Methodology:

-

Preparation and Equilibration: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.

-

Calculation: Determine the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight. Calculate the solubility as the mass of the solute per volume of the solvent used (e.g., in g/100 mL).

-

Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

4,4'-Di(4-pyridyl)biphenyl: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide on the Synthesis, Properties, and Applications of a Core Linker in Materials Science

Abstract

4,4'-Di(4-pyridyl)biphenyl is a highly functionalized organic ligand that has garnered significant attention in the field of materials science. Its rigid biphenyl core and terminal pyridyl groups make it an exceptional building block for the construction of sophisticated supramolecular architectures, most notably Metal-Organic Frameworks (MOFs) and coordination polymers. This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of this compound, with a particular focus on its role in the development of porous materials for gas storage and separation, as well as its potential in optoelectronic devices. Detailed experimental protocols for its synthesis and incorporation into MOFs are presented, alongside a quantitative summary of its material properties and performance characteristics.

Introduction

The rational design and synthesis of functional materials with tailored properties is a cornerstone of modern materials science. In this context, the selection of appropriate molecular building blocks is paramount. This compound, with its defined geometry and versatile coordination capabilities, has emerged as a linker of choice for the construction of crystalline materials. The linear and rigid nature of the biphenyl spacer ensures the formation of well-ordered and porous structures, while the nitrogen atoms of the terminal pyridyl rings provide ideal coordination sites for a wide range of metal ions. This unique combination of features has led to its exploration in a variety of applications, from gas adsorption and catalysis to sensing and optoelectronics.

Physicochemical Properties

The material properties of this compound are fundamental to its utility as a molecular linker. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.38 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in common organic solvents |

| Thermal Stability | Thermally stable up to high temperatures |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4,4'-Dibromobiphenyl

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask, combine 4,4'-dibromobiphenyl (1.0 eq.), 4-pyridylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.

-

Add a 3:1 mixture of toluene and water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Applications in Metal-Organic Frameworks (MOFs)

The primary application of this compound in materials science is as a linear, ditopic linker for the construction of Metal-Organic Frameworks (MOFs). Its rigidity and well-defined length allow for the predictable formation of porous, crystalline structures.

Synthesis of a Representative MOF

The following is a general experimental protocol for the solvothermal synthesis of a MOF using this compound as a linker.

Materials:

-

A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

-

This compound

-

A dicarboxylic acid co-linker (e.g., Terephthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a glass vial, dissolve the metal salt (1.0 eq.) and the dicarboxylic acid co-linker (1.0 eq.) in DMF.

-

In a separate vial, dissolve this compound (1.0 eq.) in DMF.

-

Combine the two solutions in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool down slowly to room temperature.

-

Collect the resulting crystals by filtration and wash them with fresh DMF and then with ethanol.

-

Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol) followed by heating under vacuum to remove the solvent molecules from the pores.

Caption: General workflow for the solvothermal synthesis of a MOF.

Properties of MOFs Incorporating this compound

The incorporation of this compound as a linker imparts specific properties to the resulting MOFs, particularly in terms of their porosity and gas adsorption capabilities.

| MOF Parameter | Typical Values |

| Crystal System | Varies depending on metal and co-linker (e.g., Monoclinic, Orthorhombic) |

| Space Group | Varies (e.g., P2₁/c, C2/c) |

| BET Surface Area | Can range from moderate to high (e.g., ~500 - 1500 m²/g) |

| Pore Volume | Typically in the range of 0.2 - 0.8 cm³/g |

| CO₂ Uptake | Moderate to good, depending on conditions (e.g., 20-60 cm³/g at STP) |

| Gas Selectivity (e.g., CO₂/N₂) | Can exhibit good selectivity, beneficial for gas separation applications. |

Potential in Organic Electronics

While the primary focus has been on MOFs, derivatives of this compound have shown promise in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The biphenyl core provides a good platform for charge transport, and the pyridyl groups can be further functionalized to tune the electronic properties.

Performance in OLEDs

The performance of OLEDs is highly dependent on the specific device architecture and the other materials used. However, the incorporation of this compound derivatives can contribute to efficient charge injection and transport, leading to desirable device characteristics.

| OLED Performance Metric | Potential Values (for derivatives) |

| Current Efficiency | Can exceed 3.0 cd/A |

| External Quantum Efficiency (EQE) | Can reach several percent |

| Emission Color | Tunable through functionalization |

| CIE Coordinates | Dependent on the emissive layer |

Future Outlook

This compound continues to be a molecule of significant interest in materials science. Future research is likely to focus on the development of novel MOFs with enhanced gas storage and separation properties, as well as the design of new functional derivatives for advanced applications in catalysis, sensing, and optoelectronics. The robust and predictable nature of this linker ensures its continued role in the creation of next-generation functional materials.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Di(4-pyridyl)biphenyl via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di(4-pyridyl)biphenyl is a valuable organic compound characterized by a biphenyl core substituted with two pyridyl groups. This structure makes it a significant building block in supramolecular chemistry, materials science, and pharmaceutical development. Its rigid and linear geometry, combined with the coordinating ability of the pyridyl nitrogen atoms, allows for its use as a ligand in the formation of metal-organic frameworks (MOFs) and other coordination polymers. In the pharmaceutical realm, the bipyridyl motif is a key pharmacophore in various biologically active molecules. The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and versatile method for the synthesis of this and other biaryl compounds, prized for its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Principle

The synthesis of this compound via the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between a 4-halopyridine and 4,4'-biphenyldiboronic acid or its ester derivative. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halopyridine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (4,4'-biphenyldiboronic acid) transfers its biphenyl group to the palladium center.

-

Reductive Elimination: The desired this compound is formed as the two organic moieties on the palladium complex couple, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The following is a representative procedure, and optimization of specific parameters may be necessary depending on the scale and desired purity.

Materials:

-

4-Bromopyridine hydrochloride

-

4,4'-Biphenyldiboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized and degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (2.2 equivalents), 4,4'-biphenyldiboronic acid (1.0 equivalent), and potassium carbonate (4.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). To this suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to yield the pure this compound. Recrystallization from a suitable solvent system can also be employed for further purification.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound via Suzuki coupling. These values are representative and may vary based on specific experimental conditions and optimization.

Table 1: Reactant and Reagent Stoichiometry

| Reagent | Molar Equiv. | Purpose |

| 4,4'-Biphenyldiboronic Acid | 1.0 | Boron source |

| 4-Bromopyridine Hydrochloride | 2.2 | Halide source |

| Pd(PPh₃)₄ | 0.02 - 0.05 | Catalyst |

| K₂CO₃ | 4.0 | Base |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Solvent System | 1,4-Dioxane / Water (4:1) |

| Temperature | 90 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 4,4'-Di(4-pyridyl)biphenyl in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The choice of the organic ligand is crucial in determining the final properties of the MOF.[1]

4,4'-Di(4-pyridyl)biphenyl is a versatile ditopic nitrogen-donor ligand that has been employed in the construction of robust and functional MOFs. Its linear and rigid nature, coupled with the coordinating pyridyl groups at both ends, allows for the formation of well-defined and porous three-dimensional networks. This document provides detailed application notes and experimental protocols for the synthesis and utilization of MOFs based on the this compound ligand, with a focus on applications relevant to drug development.

Applications in Drug Delivery and Catalysis

MOFs constructed using this compound as a ligand exhibit significant potential in the fields of drug delivery and catalysis.